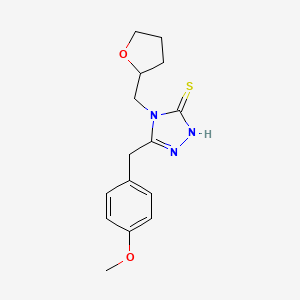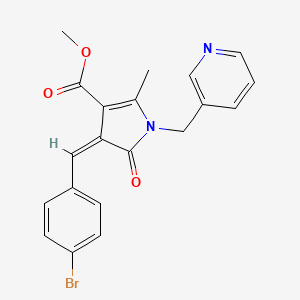
4-(2,4-dichlorophenoxy)-N-2-pyridinylbutanamide
Vue d'ensemble
Description
4-(2,4-dichlorophenoxy)-N-2-pyridinylbutanamide is a useful research compound. Its molecular formula is C15H14Cl2N2O2 and its molecular weight is 325.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.0432331 g/mol and the complexity rating of the compound is 331. The solubility of this chemical has been described as 0.6 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electrooxidation and Environmental Remediation
Electrooxidation of 2,4-dichlorophenol studies have revealed insights into the degradation of chlorinated phenols, important for environmental remediation. Ureta-Zañartu et al. (2002) examined the electrooxidation of 2,4-dichlorophenol on a rotating glassy carbon disk electrode, proposing a dual mechanism involving quinone-like species and insoluble polymers. This research is crucial for understanding the electrochemical breakdown of chlorinated pollutants in water (Ureta-Zañartu et al., 2002).
Advanced Oxidation Technologies
Advanced Oxidation Technologies (AOTs) offer promising approaches for treating chlorophenols, a class of compounds related to 4-(2,4-dichlorophenoxy)-N-2-pyridinylbutanamide. Rastogi et al. (2009) explored the effectiveness of sulfate/hydroxyl radical-based AOTs in degrading chlorophenols, assessing the role of various chelating agents in activating peroxide reactions. This work highlights the potential of AOTs in environmental cleanup efforts (Rastogi et al., 2009).
Synthesis and Chemical Properties
Synthesis of Radical Cation Salts involving compounds structurally related to this compound showcases the intersection of organic synthesis and material science. Pointillart et al. (2009) described the synthesis and characterization of radical cation salts containing poly(beta-diketonate) rare earth complexes, demonstrating unique photoluminescent and magnetic properties. Such research opens avenues for the development of novel materials with specialized applications (Pointillart et al., 2009).
Catalysis and Organic Synthesis
Metal Organic Framework (MOF) Nanoparticles for Adsorption Enhancement represent another application area. Abazari and Mahjoub (2018) explored the sonochemical synthesis of Zinc(II)-based MOF nanoparticles for the adsorption of 2,4-dichlorophenol, highlighting the potential of MOFs in addressing environmental pollutants through enhanced adsorption processes (Abazari & Mahjoub, 2018).
Environmental Science and Toxicology
Dioxin and Dioxin-like PCB Impurities in agrochemical formulations have been a concern due to their environmental and health impacts. Masunaga et al. (2001) conducted a detailed analysis of historic Japanese agrochemical formulations, including compounds like 2,4-D, to study the profile and amount of dioxin impurities. This research is crucial for understanding the environmental footprint of agrochemical use and for guiding safer formulation practices (Masunaga et al., 2001).
Propriétés
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-pyridin-2-ylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c16-11-6-7-13(12(17)10-11)21-9-3-5-15(20)19-14-4-1-2-8-18-14/h1-2,4,6-8,10H,3,5,9H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNPHYYWUQYMJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701330158 | |
| Record name | 4-(2,4-dichlorophenoxy)-N-pyridin-2-ylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701330158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24802453 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
330468-18-3 | |
| Record name | 4-(2,4-dichlorophenoxy)-N-pyridin-2-ylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701330158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4575070.png)
![5-chloro-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B4575075.png)
![N-(4-bromophenyl)-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4575087.png)


![2-{[5-(4,5-dimethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4575105.png)
![4-[2-(4-tert-butylphenoxy)ethoxy]-3,5-dimethoxybenzaldehyde](/img/structure/B4575107.png)

![methyl 7-methyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4575120.png)
![N-(3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)methanesulfonamide](/img/structure/B4575135.png)

![8-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one](/img/structure/B4575142.png)

![5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4575159.png)
